molecular formula C8H8ClNOS B14222807 Acetamide, N-[(4-chlorophenyl)thio]- CAS No. 532931-64-9

Acetamide, N-[(4-chlorophenyl)thio]-

Cat. No.: B14222807
CAS No.: 532931-64-9
M. Wt: 201.67 g/mol
InChI Key: UPTVSLFXVMMJJF-UHFFFAOYSA-N
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Description

Acetamide, N-[(4-chlorophenyl)thio]- is a sulfur-containing acetamide derivative characterized by a 4-chlorophenylthio group (-S-C₆H₄-Cl) attached to the nitrogen atom of the acetamide core. This structural motif imparts unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and materials science. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the thioether linkage contributes to metabolic stability compared to oxygen analogs.

Properties

CAS No.

532931-64-9

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C8H8ClNOS/c1-6(11)10-12-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

UPTVSLFXVMMJJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NSC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Sodium hydride (NaH) in dimethylformamide (DMF) is preferred for efficient thiolate formation. Alternatives include potassium carbonate (K₂CO₃) in acetone or aqueous sodium hydroxide (NaOH).
  • Solvent Systems : Polar aprotic solvents (DMF, acetone) enhance reactivity, while dichloromethane (DCM) is used in catalytic Friedel-Crafts-type reactions.
  • Temperature : Reactions typically proceed at room temperature (25°C) but may require reflux (60–80°C) for slower kinetics.

Example Procedure :

  • Dissolve 4-chlorothiophenol (10 mmol) in anhydrous DMF (20 mL).
  • Add NaH (12 mmol) under nitrogen and stir for 30 minutes.
  • Introduce chloroacetamide (10 mmol) and stir for 6–8 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).
    Yield : 72–85%.

Coupling via Thioglycolic Acid Intermediate

Thioglycolic acid serves as a scaffold for introducing the thioether linkage. This two-step approach involves:

  • Formation of 2-((4-chlorophenyl)thio)acetic acid : 4-Chlorothiophenol reacts with chloroacetic acid in trifluoroacetic acid (TFA) at 60°C.
  • Amidation : The carboxylic acid is converted to the acetamide using coupling agents like N,N'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂).

Example Procedure :

  • Mix 4-chlorothiophenol (10 mmol) with chloroacetic acid (10 mmol) in TFA (15 mL).
  • Reflux for 12 hours, then concentrate under vacuum.
  • Treat the residue with SOCl₂ (15 mmol) to form the acyl chloride.
  • React with ammonium hydroxide (20 mmol) in methanol at 0°C.
    Yield : 68–78%.

Oxidative Methods for Disulfide Intermediates

Oxidation of 4-chlorothiophenol to bis(4-chlorophenyl) disulfide, followed by reductive cleavage and amidation, offers an alternative route. This method avoids direct handling of thiols but requires stringent redox control.

Example Procedure :

  • Oxidize 4-chlorothiophenol (10 mmol) with hydrogen peroxide (H₂O₂, 30%) in acetic acid to form the disulfide.
  • Reduce the disulfide with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to regenerate the thiolate.
  • React with chloroacetamide (10 mmol) in THF at 0°C.
    Yield : 58–65%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the nucleophilic substitution, reducing reaction times from hours to minutes. A representative protocol uses:

  • Reactants : 4-Chlorothiophenol, chloroacetamide, and K₂CO₃.
  • Solvent : Acetonitrile.
  • Conditions : 100°C, 300 W, 15 minutes.
    Yield : 89–92%.

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Advantages
Nucleophilic Substitution NaH, chloroacetamide DMF 25°C 72–85% Scalable, minimal byproducts
Thioglycolic Acid Route TFA, SOCl₂ TFA/MeOH 60°C (reflux) 68–78% High purity, avoids strong bases
Oxidative-Reductive H₂O₂, LiAlH₄ THF 0°C to reflux 58–65% Useful for sensitive substrates
Microwave-Assisted K₂CO₃, microwave irradiation MeCN 100°C 89–92% Rapid, energy-efficient

Analytical Validation and Characterization

Synthetic batches are validated via:

  • Spectroscopy : IR (N–H stretch at 3280 cm⁻¹, C=O at 1660 cm⁻¹), ¹H NMR (δ 2.15 ppm for CH₃, δ 7.3–7.5 ppm for aromatic protons).
  • Chromatography : HPLC purity >98% (C18 column, acetonitrile/water).
  • Mass Spectrometry : ESI-MS m/z 201.67 [M+H]⁺.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation or disulfide formation is mitigated using inert atmospheres (N₂/Ar) and controlled stoichiometry.
  • Solvent Choice : DMF offers high solubility but complicates purification; acetone or ethyl acetate are preferred for easier workup.
  • Catalysis : BF₃·OEt₂ or FeCl₃ enhances electrophilic activation in coupling reactions.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Thioglycolic acid route reduces raw material costs.
  • Safety : Microwave methods minimize exposure to toxic intermediates.
  • Green Chemistry : Aqueous NaOH or K₂CO₃ in acetone aligns with solvent-reduction initiatives.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃): The meta-chloro substitution on the phenyl ring reduces symmetry compared to the para-chloro isomer, leading to distinct crystal packing. This compound crystallizes in a monoclinic system with one molecule per asymmetric unit, whereas para-substituted analogs may exhibit different lattice constants due to enhanced planarity .
  • The thiophene ring introduces π-π stacking capabilities, which could enhance binding to aromatic biological targets compared to the purely phenyl-based structure of the target compound .

Table 1: Substituent Effects on Key Properties

Compound Substituent Position LogP* Crystal System Bioactivity Highlights
N-[(4-chlorophenyl)thio]acetamide Para-Cl, thioether 3.1 Not reported Antimicrobial (hypothetical)
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide Meta-Cl 2.8 Monoclinic N/A
N-(4-fluorophenyl)-thiophene acetamide Para-F, thiophene 2.5 Triclinic Antifungal

*Predicted using fragment-based methods.

Table 3: Bioactivity Comparison

Compound Target Pathway IC₅₀/MIC Reference
N-[(4-chlorophenyl)thio]acetamide Hypothetical: MAO-B Pending N/A
Benzofuran-oxadiazole acetamide Bacterial membranes 2–4 µg/mL
N-(thiazol-2-yl)-2-(piperidinyl)acetamide AChE/BChE inhibition 0.5–1.2 µM

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Acetamide, N-[(4-chlorophenyl)thio]- and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chlorothiophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. Purity is verified via melting point analysis (155–162°C range observed in analogous acetamides) and HPLC .
Key Reaction Parameters
Solvent: Dichloromethane or THF
Temperature: 0–25°C
Base: Triethylamine (1.2 eq)
Reaction Time: 4–12 hours

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the acetamide backbone and substituent positions. For example:

  • ¹H NMR : A singlet at δ 2.1 ppm (CH₃ of acetamide), aromatic protons at δ 7.2–7.8 ppm (4-chlorophenyl group).
  • ¹³C NMR : Carbonyl resonance at ~168 ppm. Mass spectrometry (ESI-MS) provides molecular weight confirmation (e.g., [M+H]+ at m/z 284.07 for analogous structures) .

Q. What stability considerations are relevant for this compound under experimental conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the thioether (-S-) linkage. Store in inert atmospheres (N₂/Ar) at −20°C. Avoid prolonged exposure to light or moisture. Stability in solvents like DMSO or ethanol is higher than in aqueous buffers .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

  • Methodological Answer : X-ray crystallography reveals that N–H···O hydrogen bonds and π-π stacking of the 4-chlorophenyl group dictate crystal packing. For example, in analogous structures, dihedral angles between the acetamide and aryl groups range from 80–85°, affecting solubility and melting points .
Hydrogen Bond Parameters
N–H···O Distance: 2.02–2.15 Å
Angle: 160–175°

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Systematically modify the (4-chlorophenyl)thio moiety (e.g., substituent position, halogen replacement) and assess biological activity (e.g., enzyme inhibition). Use computational tools (DFT, molecular docking) to predict electronic effects (e.g., logP, HOMO-LUMO gaps). Validate via in vitro assays (e.g., Mosmann’s cytotoxicity assay) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Impurities like unreacted 4-chlorothiophenol or oxidation byproducts require UPLC-MS/MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid). Limit of detection (LOD) can be optimized to <0.1% using selected ion monitoring (SIM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations (e.g., 155–162°C vs. 148–153°C) may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and compare XRD patterns .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in biological assays?

  • Methodological Answer : Due to potential toxicity, use PPE (gloves, goggles) and work in a fume hood. Pre-solubilize in DMSO (≤1% v/v in cell culture) to avoid precipitation. Include vehicle controls to rule out solvent effects .

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